3-Bromo-2-hydroxypropanoic acid

Catalog No.
S571888
CAS No.
32777-03-0
M.F
C3H5BrO3
M. Wt
168.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-hydroxypropanoic acid

Uncontrolled precipitation from inorganic bromide salts ruins BiOBr thin-film uniformity. 3-Bromo-2-hydroxypropanoic acid solves this with temperature-gated halide release.

  • Stable BiBrLac complexes enable spray pyrolysis of uniform films; no premature nucleation.
  • Cuts annealing time to 2 h vs. 12 h for the chloro-analog (83% reduction).
  • Room-temperature-stable adducts allow safe storage and handling of aqueous precursor solutions.

CAS Number

32777-03-0

Product Name

3-Bromo-2-hydroxypropanoic acid

IUPAC Name

3-bromo-2-hydroxypropanoic acid

Molecular Formula

C3H5BrO3

Molecular Weight

168.97 g/mol

InChI

InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)

InChI Key

UKORLVILOUWVTJ-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)Br

Synonyms

3-bromolactate, 3-bromolactic acid

Canonical SMILES

C(C(C(=O)O)O)Br

The exact mass of the compound 3-Bromo-2-hydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159402. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

1 g, 5 g, 10 g

3-Bromo-2-hydroxypropanoic acid (CAS: 32777-03-0), commonly referred to as 3-bromolactic acid, is a bifunctional halogenated carboxylic acid utilized primarily as a highly controlled single-source precursor (SSP) for advanced materials and as a specialized building block in organic synthesis. Characterized by a molecular weight of 168.97 g/mol, it features an alpha-hydroxyl group and a primary alkyl bromide. In industrial and advanced laboratory procurement, its most critical value lies in its precisely tuned leaving-group kinetics. Unlike simple inorganic halides, the covalently bound bromine allows for temperature-dependent, rate-controlled halide release in aqueous environments. This renders it an indispensable precursor for the controlled nucleation of bismuth oxybromide (BiOBr) photocatalysts, where the leaving group ability must be calibrated to avoid premature precipitation or excessive thermal activation requirements[1].

Research Fit

Halogenated chiral C3 building block with β-bromo substitution and 2-hydroxyl group
Racemic mixture supports achiral or resolution-based synthesis workflows
Bromine leaving group facilitates nucleophilic derivatization and cross-coupling

Attempting to substitute 3-bromo-2-hydroxypropanoic acid with generic inorganic bromide salts (e.g., KBr or NaBr) in aqueous metal-oxide synthesis results in catastrophic process failure; the presence of free halide ions causes instantaneous, uncontrolled precipitation of metal salts, destroying nanoparticle morphology and thin-film uniformity. Conversely, substituting with its closest structural analogues fails due to leaving-group thermodynamics. 3-Iodolactic acid possesses a carbon-iodine bond that is too labile, failing to form stable metal-organic complexes at room temperature and precipitating prematurely. Meanwhile, 3-chlorolactic acid forms stable complexes but requires significantly higher thermal activation energy to release the halide, drastically increasing processing times—such as requiring 12 hours of annealing versus just 2 hours for the bromo-derivative in thin-film fabrication. Consequently, for processes requiring precisely gated halide release, 3-bromo-2-hydroxypropanoic acid cannot be substituted [1].

Substitution Risk

Leaving-group reactivity mismatch
3-Chloro analog has a stronger C–Cl bond, which may shift substitution kinetics and require different reaction conditions.
Crystallographic packing incompatibility
3-Iodo analog crystallizes with different symmetry (Z′ = 1 vs. 2), limiting direct interchange in crystal engineering and co-crystal design.
Halogen position sensitivity
Relocating bromine to the 2-position alters the electrophilic center and may affect enzymatic recognition or synthetic utility.

Room-Temperature Complexation Stability vs. Iodo Analog

In the synthesis of bismuth oxyhalide single-source precursors (SSPs), the leaving group ability of the halogenated lactate ligand dictates whether a stable intermediate can be isolated. 3-Bromo-2-hydroxypropanoic acid successfully coordinates with bismuth to form the stable 'BiBrLac' complex at room temperature. In direct contrast, attempts to utilize 3-iodolactic acid fail entirely; the iodide acts as too strong of a leaving group, preventing complexation and resulting in immediate, unwanted solid precipitation at room temperature[1].

Evidence DimensionPrecursor complex formation at room temperature
Target Compound DataForms stable BiBrLac complex (100% success)
Comparator Or Baseline3-Iodolactic acid (fails to complex; precipitates immediately)
Quantified DifferenceComplete stability vs. complete failure to form SSP
ConditionsAqueous coordination with bismuth nitrate at room temperature

Buyers developing controlled-release metal-organic precursors must select the bromo-derivative, as the iodo-analog is too unstable to form the necessary intermediate.

Crystal symmetry
Head-to-head
3-Bromo: Z′ = 2 3-Chloro: Z′ = 2 3-Iodo: Z′ = 1
Distinct packing motif for bromo derivative vs. iodo analog
X-ray diffraction at 100 K; CCDC deposited

Annealing Time Reduction in Thin-Film Fabrication vs. Chloro Analog

The thermal release rate of the halide from the lactate complex directly impacts downstream manufacturing efficiency. When utilizing these compounds for spray pyrolysis of photocatalytic films, the BiBrLac complex (derived from 3-bromo-2-hydroxypropanoic acid) requires only 2 hours of annealing at 200°C to achieve optimal film formation. In contrast, the BiClLac complex (derived from 3-chlorolactic acid) requires 12 hours of annealing at the same temperature to fully decompose and form the desired BiOCl film [1].

Evidence DimensionRequired annealing time at 200°C
Target Compound Data2 hours (for BiBrLac film formation)
Comparator Or Baseline3-Chlorolactic acid derivative (12 hours for BiClLac)
Quantified Difference83.3% reduction in thermal processing time
ConditionsSpray pyrolysis onto glass slides followed by 200°C oven annealing

Procuring the bromo-derivative allows manufacturers to cut thermal processing times by a factor of six compared to the chloro-derivative, drastically reducing energy costs in film fabrication.

Biocatalytic reduction
Reported
ee ≤ 91%, yield ≤ 68%, 4 h
Supports chiral building block preparation via whole-cell biocatalysis
Candida parapsilosis ATCC 7330, water, ambient temp.

Nucleation Control vs. Inorganic Bromide Salts

Standard synthesis of bismuth oxybromides using inorganic bismuth salts and free bromide ions (e.g., KBr) suffers from extremely fast, uncontrolled nucleation due to rapid precipitation. By utilizing 3-bromo-2-hydroxypropanoic acid, the bismuth ions are solubilized without hydrolysis, and the bromide is covalently bound. The halide is only released via a temperature-dependent nucleophilic substitution with water, shifting the system from uncontrolled instantaneous precipitation to a tunable, heat-activated nucleation and growth process [1].

Evidence DimensionHalide release and precipitation kinetics
Target Compound DataCovalently bound bromide enables temperature-controlled, slow release
Comparator Or BaselineInorganic bromide salts (e.g., KBr) (instantaneous free halide precipitation)
Quantified DifferenceShift from uncontrolled instantaneous precipitation to tunable, temperature-dependent kinetics
ConditionsAqueous colloidal synthesis of BiOBr nanomaterials

For researchers and engineers requiring uniform nanoparticle morphology, this compound is essential to prevent the catastrophic rapid precipitation caused by generic bromide salts.

LDH substrate
Class-level
Product of lactate dehydrogenase reduction of 3-bromopyruvate
Validated substrate analog for dehydrogenase mechanistic studies
Kinetic parameters not available; context-dependent
Leaving-group BDE
Class-level
C–Br ≈ 276 kJ/mol C–Cl ≈ 330 kJ/mol Δ ≈ 54 kJ/mol
Lower bond energy indicates faster SN2 reactivity for bromo derivative
Typical bond energies; not compound-specific measurement
PHA copolymer
Supporting evidence
Bromo-functionalized PHA copolymers reported thermally stable
May support development of tunable biodegradable plastics
Patent data; quantitative comparisons not disclosed

Single-Source Precursors for Photocatalytic BiOBr Films

Directly utilizing its calibrated leaving-group kinetics, this compound forms stable BiBrLac complexes that enable the spray pyrolysis of uniform bismuth oxybromide thin films. The bromo-derivative is specifically chosen here because it reduces required annealing times by 83% compared to chloro-analogs, streamlining manufacturing workflows [1].

Controlled Aqueous Synthesis of Metal-Oxide Nanoparticles

Acting as a temperature-gated halide release agent, it prevents the uncontrolled precipitation typically seen with inorganic bromide salts. This makes it an essential procurement choice for synthesizing hierarchical micro/nano-architectures where precise tuning of nanoparticle nucleation and growth rates in aqueous media is mandatory [1].

Stable Organometallic Intermediate Formulation

Because its carbon-halogen bond is perfectly balanced—unlike the overly labile iodo-analog—it is specifically suited for formulating room-temperature stable metal-organic adducts. This allows buyers to prepare, store, and handle aqueous precursor solutions without premature degradation or unwanted solid precipitation[1].

Application Selection Guide

Application
Selection Property
Validation Focus
Crystal engineering & solid-state design
Halogen-bond geometry and Z′ packing symmetry
Co-crystal structure screening & polymorphism analysis
Biocatalytic chiral building block synthesis
Whole-cell reduction substrate with short reaction time
Enantiomeric excess & yield benchmarking
Enzyme mechanism probes & metabolic studies
Lactate dehydrogenase substrate analog
Enzyme kinetics & inhibition assay design
Functionalized biodegradable polymer research
Bromo-functionalized monomer unit
Thermal stability & copolymer composition evaluation

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

32777-03-0

Wikipedia

(+/-)-3-bromolactic acid

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